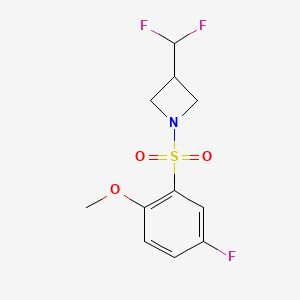

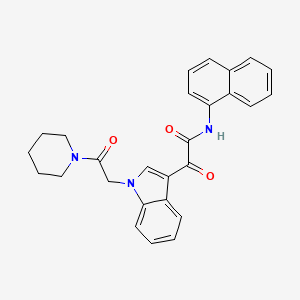

![molecular formula C28H25N3O4S2 B2718972 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine CAS No. 121215-83-6](/img/structure/B2718972.png)

5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine, also known as DTBD, is a chemical compound with potential applications in scientific research. DTBD is a diazocine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and applications of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine and related compounds have been explored for their unique chemical properties and potential in various fields. Early research by Saunders and Sprake (1972) laid the groundwork for understanding these compounds, including the synthesis of derivatives and the investigation into their chemical reactions and structural analysis (Saunders & Sprake, 1972). This foundational work has facilitated further exploration into the synthesis of novel dibenzo-2,6,9-triazabicyclo[3.3.1]nonanes from o-tosylamino- and o-mesylaminobenzaldehydes, showcasing the versatility and potential for creating carboxyl-containing substituents at the bridging N atoms, as detailed by Ukhin and Kuzmina (2004) (Ukhin & Kuzmina, 2004).

Chemical Reactivity and Mechanistic Insights

Investigations into the chemical reactivity and mechanistic insights of these compounds have revealed their potential in facilitating synthetic transformations. Eisch and colleagues (2015) provided significant contributions by elucidating the rearrangement mechanisms of the dibenzo[b,f][1,4]diazocine skeleton, demonstrating the formation of substituted 2-(2-aminophenyl)-1,3-diphenylisoindole via anomalous carbolithiation or hydrolithiation, corroborating the operation of single electron transfer (SET) processes (Eisch et al., 2015). Such findings underscore the synthetic utility and mechanistic diversity offered by these frameworks.

Applications in Materials Science and Drug Design

The structural and electronic features of this compound derivatives have implications beyond basic chemical research, extending into materials science and potentially drug design. The exploration of dibenzo[b,f][1,5]diazocines as potential building blocks for novel electrochemical actuators, as proposed by Zhao et al. (2012), highlights the application of these compounds in developing advanced materials (Zhao et al., 2012). Additionally, Bieszczad et al. (2020) have developed unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones, further transforming them into bioactive molecules, illustrating the scaffold's utility in drug design and development (Bieszczad et al., 2020).

Propiedades

IUPAC Name |

8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4S2/c1-19-11-15-21(16-12-19)36(32,33)30-25-9-5-3-7-23(25)28-29-27(30)24-8-4-6-10-26(24)31(28)37(34,35)22-17-13-20(2)14-18-22/h3-18,27-29H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWQXTCCBLWVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3)C5=CC=CC=C52)S(=O)(=O)C6=CC=C(C=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

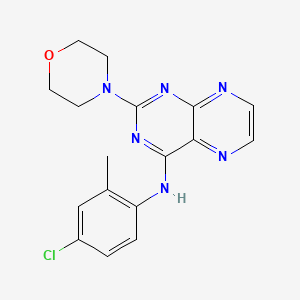

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)

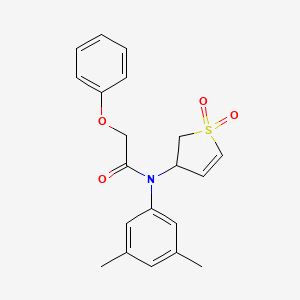

![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)

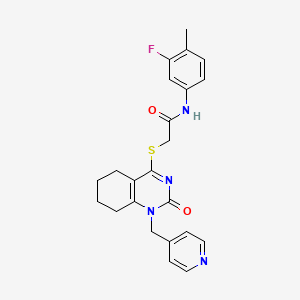

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)

![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)